molecular formula C3H6N2 B8614946 Diazopropane CAS No. 764-02-3

Diazopropane

Cat. No.: B8614946
CAS No.: 764-02-3
M. Wt: 70.09 g/mol
InChI Key: BZWJDKJBAVXCMH-UHFFFAOYSA-N
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Description

Diazopropane (C₃H₆N₂) is a diazoalkane compound widely utilized in 1,3-dipolar cycloaddition (32CA) reactions to synthesize heterocyclic compounds such as pyrazoles and oxadiazoles. These derivatives exhibit significant biological activities, including anti-Alzheimer’s properties, by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . The reactivity of this compound is influenced by its electronic structure, steric effects, and substituents on reaction partners, making it a versatile reagent in organic synthesis and drug discovery . This article provides a detailed comparison of this compound with structurally and functionally similar compounds, focusing on reaction kinetics, substituent effects, biological activity, and computational insights.

Properties

CAS No.

764-02-3

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

IUPAC Name

1-diazopropane

InChI

InChI=1S/C3H6N2/c1-2-3-5-4/h3H,2H2,1H3

InChI Key

BZWJDKJBAVXCMH-UHFFFAOYSA-N

Canonical SMILES

CCC=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Cycloaddition Reactions
Diazopropane is employed in cycloaddition reactions, particularly (3+2) cycloadditions with chalcone derivatives. These reactions yield pyrazole derivatives, which have shown potential as anti-Alzheimer agents. Molecular docking studies indicate that these derivatives effectively bind to key sites on acetylcholinesterase and butyrylcholinesterase, suggesting their utility in treating Alzheimer's disease .

Carbene Transfer Reactions
In synthetic organic chemistry, this compound serves as a carbene precursor. It can undergo reactions such as cyclopropanation and olefination to generate complex cyclic structures. Recent advancements highlight its use in asymmetric synthesis facilitated by metalloenzymes, achieving high stereoselectivity and yield . The ability of this compound to produce highly reactive carbenes makes it a valuable reagent for constructing diverse molecular architectures.

Medicinal Chemistry

Pharmaceutical Applications
this compound is utilized in the pharmaceutical industry as a reagent for synthesizing various bioactive compounds. Its role in the preparation of diazo derivatives allows for the development of novel therapeutic agents, particularly those targeting enzyme inhibition mechanisms . For instance, this compound derivatives have been investigated for their potential to inhibit enzymes involved in cancer metabolism, showcasing their significance in drug discovery .

Case Studies

  • Inhibition of L-Asparaginase : this compound derivatives have been shown to inhibit L-asparaginase, an enzyme used in leukemia treatment. This inhibition can enhance the efficacy of clinical assays by stabilizing asparagine levels during treatment .
  • Antibiotic Properties : Compounds derived from this compound have been explored for their antibiotic properties, contributing to the development of new antimicrobial agents .

Biochemical Research

Chemical Probes
this compound and its derivatives are increasingly used as chemical probes in biochemical research. Their ability to selectively modify proteins and nucleic acids enables researchers to study biological processes at a molecular level. For example, diazo compounds can facilitate the detection and modification of biomolecules, providing insights into metabolic pathways and enzyme functions .

Enzyme Mechanism Studies
Research involving this compound has contributed to understanding enzyme mechanisms by serving as a substrate or inhibitor. Studies utilizing density functional theory (DFT) have elucidated the regio- and stereoselectivity of reactions involving this compound, enhancing our comprehension of enzymatic processes .

Safety and Handling Considerations

While this compound offers significant advantages in synthetic applications, it is essential to consider safety protocols due to its reactive nature. Proper handling techniques must be employed to mitigate risks associated with its use, particularly in large-scale applications.

Comparison with Similar Compounds

Computational Insights and Methodologies

  • DFT Functionals : B3LYP accurately predicts reaction pathways and product stability for this compound, while M06 and M06-2X fail to replicate experimental results .
  • Houk’s Rule : this compound preferentially reacts with C=C bonds over C=O due to favorable "small-small" orbital interactions (N35-C1 bond formation), aligning with regioselectivity observed in chalcone derivatives .
  • Local Parr Reactivity Descriptors : N35 (highest nucleophilicity, P⁻ = 2.12) and C1 (highest electrophilicity, P⁺ = 1.89) drive the 32CA mechanism .

Q & A

Q. What are the standard laboratory synthesis methods for diazopropane, and how can its purity be ensured?

this compound is typically synthesized via the reaction of propylnitrosourethane with potassium hydroxide in alcoholic solutions, as described in historical protocols . To ensure purity:

  • Use vacuum distillation to isolate the compound, avoiding thermal decomposition.
  • Characterize via 1H^1H-NMR (peaks at δ 1.8–2.1 ppm for methyl groups) and IR spectroscopy (C≡N stretch ~2100 cm1^{-1}).
  • Monitor stability during storage at low temperatures (-20°C) under inert atmospheres to prevent decomposition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry in cycloadducts (e.g., pyrazoles vs. oxadiazoles) using 13C^{13}C-NMR shifts .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 98 for this compound) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., diazo N=N stretch at ~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is thermally unstable and may release toxic gases (e.g., nitrogen oxides). Critical protocols:

  • Use fume hoods, explosion-proof equipment, and personal protective gear (gloves, goggles).
  • Avoid dust generation; store in airtight containers at -20°C .
  • In case of exposure, rinse skin/eyes with water immediately and seek medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the regioselectivity of this compound in [3+2] cycloaddition reactions?

DFT methods (e.g., B3LYP/6-311+G(d,p)) model reaction pathways to predict kinetic vs. thermodynamic products:

  • Kinetic Control : Favors pyrazole formation via lower activation energy pathways.
  • Thermodynamic Control : Oxadiazoles dominate with excess this compound due to stability .
  • Validate computationally using Intrinsic Reaction Coordinate (IRC) analysis and compare with experimental NMR/MS data .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in this compound reactions?

  • Multi-method Validation : Cross-check DFT results (B3LYP, M06-2X) with higher-level theories (e.g., CCSD(T)) .
  • Controlled Experiments : Vary equivalents of this compound (1 vs. 2 eq.) to isolate kinetic vs. thermodynamic products .
  • Stereochemical Analysis : Use X-ray crystallography to confirm regioisomer structures when spectroscopic data are ambiguous .

Q. How can molecular docking studies evaluate this compound-derived pyrazoles as anti-Alzheimer’s agents?

  • Target Selection : Dock ligands against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) catalytic sites.
  • Scoring Metrics : Prioritize compounds with binding energies ≤ -8.0 kcal/mol and interactions at key residues (e.g., Trp86 in AChE) .
  • In Vitro Validation : Follow docking with enzyme inhibition assays (e.g., Ellman’s method) to confirm activity .

Q. What experimental design principles optimize this compound’s stability in synthetic applications?

  • Temperature Control : Perform reactions at -78°C (dry ice/acetone baths) to minimize decomposition.
  • Solvent Selection : Use anhydrous ethers (e.g., THF) to avoid protic solvents that accelerate diazo group degradation.
  • Real-Time Monitoring : Employ in-situ IR or Raman spectroscopy to track reaction progress .

Q. How should researchers analyze conflicting data on this compound’s reactivity in polar vs. nonpolar solvents?

  • Solvent Parameter Screening : Measure reaction rates in solvents of varying polarity (e.g., hexane vs. DMSO).
  • Computational Solvation Models : Use COSMO-RS to predict solvent effects on transition states .
  • Statistical Analysis : Apply ANOVA to identify significant solvent-dependent trends in product yields .

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